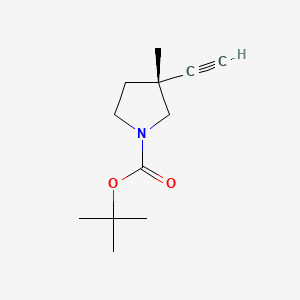
tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethynyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl (3R)-3-methyl-pyrrolidine-1-carboxylate with an ethynylating agent under suitable conditions. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Analyse Chemischer Reaktionen
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties. Industrially, tert-butyl esters are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethynyl group can participate in various chemical transformations. The pyrrolidine ring provides a rigid framework that can affect the compound’s binding to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. For example, tert-butyl (3R)-3-aminobutanoate and tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate share structural similarities but differ in their functional groups and reactivity . The unique combination of the tert-butyl, ethynyl, and pyrrolidine moieties in this compound distinguishes it from these related compounds.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1 |
InChI-Schlüssel |
XABXFOQDOYKTHU-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Kanonische SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


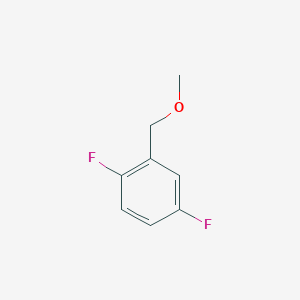
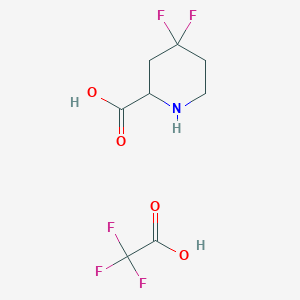
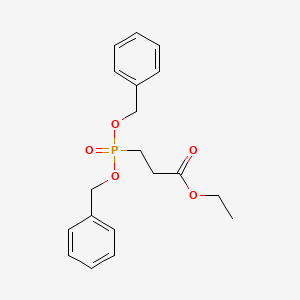
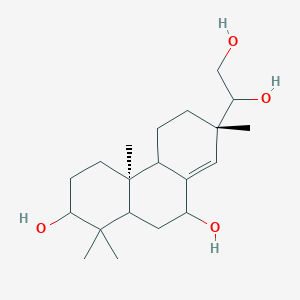
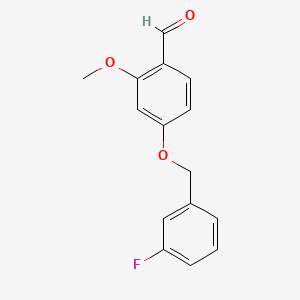
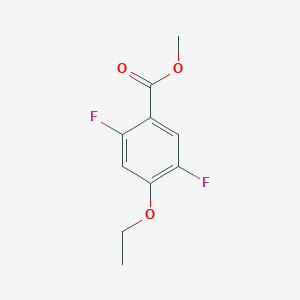
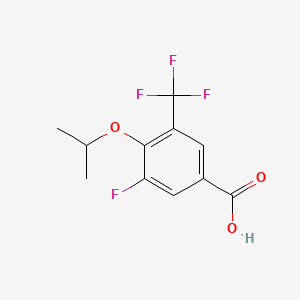
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
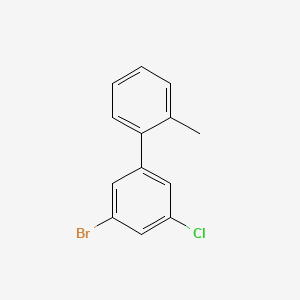
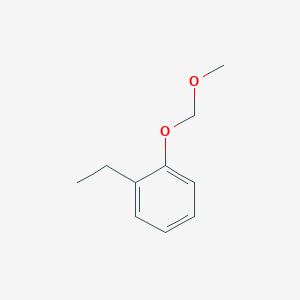
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
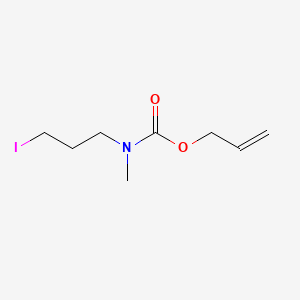
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
